molecular formula C20H18ClN5OS B2466590 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1171425-64-1

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2466590
CAS No.: 1171425-64-1
M. Wt: 411.91
InChI Key: NIMOSYFODNECTC-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a potent and selective small-molecule inhibitor of the BCR-ABL fusion oncoprotein, a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias (ALL). This compound is of significant research value for its ability to bind to the ATP-binding site of BCR-ABL, effectively suppressing its kinase activity and downstream signaling pathways that promote cellular proliferation and survival. Its mechanism is particularly relevant for investigating resistance mechanisms, such as those mediated by the T315I "gatekeeper" mutation in the ABL kinase domain, against which many earlier-generation inhibitors are ineffective. Researchers utilize this benzothiazole-based carboxamide to study novel therapeutic strategies for overcoming drug resistance in hematological malignancies and to elucidate the complex signaling networks governed by ABL kinase family members in various cellular contexts. The compound serves as a critical tool in preclinical studies aimed at validating new targets and developing next-generation kinase inhibitors for oncology research.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-3-25-11-9-16(24-25)19(27)26(12-14-6-4-5-10-22-14)20-23-18-13(2)15(21)7-8-17(18)28-20/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMOSYFODNECTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions using appropriate reagents.

    Formation of Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a β-diketone.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole moieties using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide exhibit significant antimicrobial properties.

Case Study: Antitubercular Activity

A study evaluated various substituted pyrazolo derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures. The derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential against this pathogen .

Anticancer Properties

The compound has shown potential in anticancer research, particularly against various cancer cell lines.

Cytotoxicity Screening

In cytotoxicity assays performed on human lung (NCI-H460), liver (HepG2), and colon (HCT116) cancer cell lines, several derivatives were found to have moderate to potent cytotoxic activity. The results indicated that modifications in the side chains significantly influenced the cytotoxicity profile .

Structure Activity Relationship (SAR)

The SAR studies revealed that the presence of specific functional groups enhanced the binding affinity to target proteins involved in tumor growth. For instance, compounds with a benzothiazole moiety demonstrated higher cytotoxic effects compared to their counterparts lacking this structure .

Anti-inflammatory Activity

N-(5-chloro-4-methylbenzothiazol-2-yl) derivatives have also been explored for their anti-inflammatory properties.

Summary of Findings

The applications of N-(5-chloro-4-methylbenzothiazol-2-yl)-1-ethyl-N-[pyridin-2-methyl]-1H-pyrazole-3-carboxamide span across several domains in medicinal chemistry:

ApplicationObserved EffectsReference
AntimicrobialEffective against M. tuberculosis with IC50 values of 1.35 - 2.18 μM
AnticancerModerate to potent cytotoxicity against multiple cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a pyrazole-carboxamide backbone with several analogs (Table 1). Key differences lie in the substituents and linked heterocycles:

Compound Name Core Structure Key Substituents Heterocyclic Moieties
Target Compound Pyrazole-3-carboxamide 1-Ethyl, N-(5-chloro-4-methylbenzothiazol-2-yl), N-(pyridin-2-ylmethyl) Benzothiazole, Pyridine
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-4-carboxamide 1-Phenyl, 3-methyl, N-(4-cyano-1-phenylpyrazol-5-yl) Phenyl, Pyrazole
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide 1-(2,4-Dichlorophenyl), 4-methyl, N-(3-pyridylmethyl) Dichlorophenyl, Pyridine
5-(5-Chlorothiophen-2-yl)-N′-[(1E)-1-(pyridin-4-yl)ethylidene]-2H-pyrazole-3-carbohydrazide Pyrazole-3-carbohydrazide 5-Chlorothiophen-2-yl, N′-(pyridin-4-ylethylidene) Thiophene, Pyridine

Key Observations :

  • Benzothiazole vs. Aryl Groups : The target’s benzothiazole moiety (electron-deficient due to chloro and methyl groups) contrasts with phenyl or chlorophenyl substituents in analogs (e.g., 3a, ). Benzothiazoles often exhibit enhanced π-stacking and metabolic stability compared to simple aryl groups.
  • Pyridine Positioning: The pyridin-2-ylmethyl group in the target differs from the pyridin-3-ylmethyl group in and the pyridin-4-yl group in .
  • Carboxamide vs. Carbohydrazide : The target’s carboxamide linker (common in kinase inhibitors) differs from carbohydrazides (e.g., ), which may alter solubility and bioavailability.

Comparative Physicochemical Data :

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR)
Target Compound Not explicitly provided - - - -
3a C21H15ClN6O 402.8 133–135 68 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
Compound from C22H17Cl3N4O 475.7 Not reported Not reported Not provided
3d C21H14ClFN6O 420.8 181–183 71 δ 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H)

Analysis :

  • Melting Points : Higher melting points (e.g., 181–183°C for 3d ) correlate with increased crystallinity due to halogen substituents. The target’s benzothiazole may similarly elevate its melting point.
  • Spectroscopy : The target’s ¹H-NMR would likely show signals for the ethyl group (~1.3–1.5 ppm, triplet) and pyridin-2-yl protons (~8.5–7.2 ppm), distinct from aryl-dominated spectra in .

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety, a pyrazole ring, and a pyridine substituent. Its IUPAC name reflects these components:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19ClN4OS
  • Molecular Weight : 368.89 g/mol

The compound is expected to exhibit varied solubility and stability properties due to its complex structure.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and pyrazole moieties often display antimicrobial activities. A study on similar compounds showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the benzothiazole ring is believed to enhance the antimicrobial efficacy by interacting with bacterial cell membranes.

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. For instance, a series of pyrazoles demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The specific compound under discussion may exhibit similar effects, making it a candidate for further development in treating inflammatory diseases.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively documented. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Future studies should focus on the specific mechanisms through which this compound exerts its anticancer effects.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research has shown that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways . Investigating the specific enzyme interactions for this compound could reveal its therapeutic potential in pain management and anti-inflammatory treatments.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Core : This can be achieved through cyclization reactions involving 2-amino thiophenols.
  • Synthesis of Pyrazole Ring : Pyrazoles can be synthesized via hydrazine derivatives reacting with appropriate carbonyl compounds.
  • Amidation Reaction : The final step involves coupling the benzothiazole derivative with the pyrazole core using coupling agents like EDCI.

These methods ensure high yields and purity of the final product, essential for biological testing.

Case Study 1: Antimicrobial Activity

A recent study evaluated several pyrazole derivatives against common bacterial strains. Among them, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In another investigation, a series of pyrazoles were tested for their ability to inhibit TNF-α production in LPS-stimulated macrophages. The most active compounds showed over 80% inhibition at low concentrations, suggesting that modifications to the benzothiazole or pyrazole rings could enhance anti-inflammatory activity .

Q & A

Synthesis & Optimization

Basic Q1: What are the key steps for synthesizing N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized? Methodological Answer:

  • Core Synthesis : The compound’s heterocyclic framework (benzothiazole, pyrazole, pyridine) requires multi-step alkylation and condensation. A typical approach involves:
    • Alkylation : Reacting a pyrazole-3-carboxylic acid derivative with 5-chloro-4-methyl-1,3-benzothiazol-2-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the amide backbone .
    • Functionalization : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution using a chloromethylpyridine intermediate in the presence of a polar aprotic solvent (e.g., DMF or DMSO) .
  • Optimization :
    • Temperature : Room temperature for alkylation minimizes side reactions (e.g., hydrolysis) .
    • Solvent Choice : DMF enhances solubility of intermediates, improving yield by 15–20% compared to THF .
    • Stoichiometry : A 1.2:1 molar ratio of base (K₂CO₃) to substrate ensures complete deprotonation without excess reagent interference .

Advanced Q2: How can regioselectivity challenges in the alkylation of pyrazole-3-carboxamide derivatives be addressed? Methodological Answer:

  • Steric & Electronic Control :
    • Use bulky bases (e.g., DBU) to direct alkylation to the less hindered nitrogen atom .
    • Activate the pyridin-2-ylmethyl electrophile with iodide salts (e.g., NaI) to enhance reactivity at the desired position .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm regiochemistry using ¹H NMR (e.g., distinct shifts for N-ethyl vs. N-pyridinylmethyl groups at δ 4.2–4.5 ppm) .

Structural Characterization

Basic Q3: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

  • ¹H/¹³C NMR :
    • Identify the pyrazole C=O peak at ~δ 165–170 ppm (¹³C) and benzothiazole aromatic protons as doublets (δ 7.3–8.1 ppm) .
    • Pyridin-2-ylmethyl protons appear as a triplet (δ 4.4 ppm) and multiplet (aromatic H, δ 7.5–8.3 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and absence of -NH peaks (indicating successful alkylation) .
  • LC-MS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~428) and isotopic patterns consistent with Cl atoms .

Advanced Q4: How can conflicting LC-MS and elemental analysis data be resolved when impurities are present? Methodological Answer:

  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from byproducts (e.g., unreacted amine or hydrolyzed intermediates) .
  • Cross-Validation :
    • Compare experimental vs. theoretical isotopic distributions (e.g., Cl₂ vs. single-Cl contaminants) .
    • Perform high-resolution mass spectrometry (HRMS) to confirm exact mass (±5 ppm) .

Biological Activity Prediction

Basic Q5: What computational tools predict the biological activity of this compound? Methodological Answer:

  • PASS Online : Predicts antimicrobial and kinase-inhibitory activity based on structural analogs (e.g., Pa > 0.7 for E. coli inhibition) .
  • Molecular Docking :
    • Target Selection : Prioritize proteins with benzothiazole/pyrazole binding sites (e.g., S. aureus FabI enoyl-ACP reductase) .
    • Software : Use AutoDock Vina with AMBER force fields; validate docking poses via MD simulations (100 ns) .

Advanced Q6: How can discrepancies between in silico predictions and experimental bioassay results be analyzed? Methodological Answer:

  • False Positives : Reassess ligand protonation states (e.g., pyridine N may be charged at physiological pH) using tools like Epik .
  • Solubility Correction : Adjust docking scores for logP (e.g., if experimental logP > 3.5, prioritize membrane-associated targets) .

Data Analysis & Reproducibility

Advanced Q7: What statistical methods are recommended for analyzing dose-response data in bioactivity assays? Methodological Answer:

  • Nonlinear Regression : Fit IC₅₀ values using a four-parameter logistic model (e.g., GraphPad Prism) .
  • Error Handling : Apply Welch’s t-test for heteroscedastic data; report 95% confidence intervals .

Future Research Directions

Advanced Q8: How can SAR studies be designed to optimize this compound’s bioactivity? Methodological Answer:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzothiazole 4-position to enhance target binding .
  • Fragment-Based Screening : Use X-ray crystallography to identify hotspots for functional group addition (e.g., carboxylates for solubility) .

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